Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate is a complex organic compound that features a benzothiadiazole moiety linked to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiadiazole intermediate, which is then coupled with a pyrimidine derivative.
-
Preparation of Benzothiadiazole Intermediate
Starting Material: 2-Aminobenzenethiol
Reaction: Cyclization with nitrous acid to form 2,1,3-benzothiadiazole.
Conditions: Acidic medium, typically at low temperatures to control the reaction rate.
-
Coupling with Pyrimidine Derivative
Starting Material: 4-Methylpyrimidine-5-carboxylate
Reaction: Nucleophilic substitution with the benzothiadiazole intermediate.
Conditions: Basic medium, often using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction control and scalability.
Catalysis: Using catalysts to improve reaction efficiency and selectivity.
Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
-
Oxidation: : The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Conditions: Mild to moderate temperatures, often in an organic solvent.
-
Reduction: : The nitro group in the benzothiadiazole can be reduced to an amine.
Reagents: Hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.
Conditions: Room temperature to slightly elevated temperatures.
-
Substitution: : The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other esters.
Reagents: Aqueous acid or base for hydrolysis, alcohols for esterification.
Conditions: Vary depending on the desired product, typically moderate temperatures.
Major Products
Oxidation: Sulfoxides or sulfones of the benzothiadiazole moiety.
Reduction: Amino derivatives of the benzothiadiazole.
Substitution: Carboxylic acids or different ester derivatives.
Scientific Research Applications
Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new organic materials.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the field of oncology due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: Could involve pathways related to cell signaling, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate can be compared with other compounds containing benzothiadiazole or pyrimidine moieties:
-
Similar Compounds
2,1,3-Benzothiadiazole: Known for its electron-accepting properties and used in organic electronics.
4-Methylpyrimidine-5-carboxylate: A common scaffold in medicinal chemistry.
-
Uniqueness
- The combination of benzothiadiazole and pyrimidine in a single molecule provides unique electronic properties, making it valuable in materials science and medicinal chemistry.
This compound’s unique structure and properties make it a versatile tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(2,1,3-benzothiadiazol-4-ylmethylamino)-4-methylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-22-14(21)11-8-17-15(18-9(11)2)16-7-10-5-4-6-12-13(10)20-23-19-12/h4-6,8H,3,7H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLVIKNHPRMPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)NCC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.